molecular formula C35H38N6O7 B11928220 3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt

3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt

Cat. No.: B11928220
M. Wt: 654.7 g/mol
InChI Key: XDSXVSGQYCACTI-UHFFFAOYSA-N
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Description

3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt is a complex organic compound with a unique structure that includes azetidinyl groups, azidoethoxy chains, and a xanthylium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt typically involves multiple steps. The process begins with the preparation of the azetidinyl and azidoethoxy intermediates, followed by their coupling with the xanthylium core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt can undergo various chemical reactions, including:

    Oxidation: The azetidinyl groups can be oxidized to form corresponding oxides.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The azidoethoxy chains can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidinyl groups may yield azetidinone derivatives, while reduction of the azido groups can produce amine-functionalized compounds.

Scientific Research Applications

3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which 3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidinyl and azidoethoxy groups can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The xanthylium core may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt stands out due to its complex structure, which allows for a wide range of chemical modifications and interactions. This versatility makes it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C35H38N6O7

Molecular Weight

654.7 g/mol

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate

InChI

InChI=1S/C35H38N6O7/c36-39-38-10-16-46-18-20-47-19-17-45-15-9-37-34(42)24-3-6-27(35(43)44)30(21-24)33-28-7-4-25(40-11-1-12-40)22-31(28)48-32-23-26(5-8-29(32)33)41-13-2-14-41/h3-8,21-23H,1-2,9-20H2,(H-,37,42,43,44)

InChI Key

XDSXVSGQYCACTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]

Origin of Product

United States

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